molecular formula C15H14F3NO B11725268 2-{[3-(Trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one

2-{[3-(Trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one

Cat. No.: B11725268
M. Wt: 281.27 g/mol
InChI Key: RXQJKFLQVNYAEC-UHFFFAOYSA-N
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Description

2-{[3-(Trifluoromethyl)phenyl]methylidene}-1-azabicyclo[222]octan-3-one is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a bicyclic azabicyclo[222]octan-3-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(Trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one typically involves the condensation of 3-(trifluoromethyl)benzaldehyde with 1-azabicyclo[2.2.2]octan-3-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(Trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-{[3-(Trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[3-(Trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The bicyclic structure provides rigidity and specificity in binding to target proteins or enzymes, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-(Trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The combination of the trifluoromethyl group and the bicyclic structure imparts distinct properties that make it valuable for various scientific and industrial applications .

Properties

Molecular Formula

C15H14F3NO

Molecular Weight

281.27 g/mol

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]methylidene]-1-azabicyclo[2.2.2]octan-3-one

InChI

InChI=1S/C15H14F3NO/c16-15(17,18)12-3-1-2-10(8-12)9-13-14(20)11-4-6-19(13)7-5-11/h1-3,8-9,11H,4-7H2

InChI Key

RXQJKFLQVNYAEC-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(=O)C2=CC3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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